

# BRD9185: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase

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## Compound of Interest

Compound Name: BRD9185

Cat. No.: B10822367

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of **BRD9185**, a novel antimalarial candidate. Detailed experimental protocols for its synthesis and key biological assays are included to facilitate further research and development.

## Chemical Structure and Properties

**BRD9185** is an azetidine-2-carbonitrile derivative with the IUPAC name (2S,3S,4S)-3-[4-[3,4-bis(trifluoromethyl)phenyl]phenyl]-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide. Its chemical properties are summarized below.

Property	Value
CAS Number	2057420-29-6
Molecular Formula	C <sub>23</sub> H <sub>21</sub> F <sub>6</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	485.42 g/mol
Canonical SMILES	CCCN(C(=O)N1--INVALID-LINK--c2ccc(cc2)c3ccc(c(c3)C(F)(F)F)C(F)(F)F">C@HCO)

## Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

**BRD9185** exerts its antimalarial activity by targeting the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of the malaria parasite, *Plasmodium falciparum*. Specifically, **BRD9185** is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this pathway.<sup>[1]</sup> DHODH catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.<sup>[1]</sup> By inhibiting *P. falciparum* DHODH (PfDHODH), **BRD9185** effectively halts parasite replication.<sup>[1]</sup>

**Figure 1.** Inhibition of *P. falciparum* DHODH by **BRD9185**.

## Quantitative Biological Activity

**BRD9185** demonstrates potent and selective activity against the malaria parasite. The following table summarizes its key in vitro activity metrics.<sup>[1]</sup>

Assay	Target/Organism	Metric	Value (nM)
Cell-based Proliferation	<i>P. falciparum</i> (Dd2, multidrug-resistant)	EC <sub>50</sub>	16
Biochemical Inhibition	<i>P. falciparum</i> DHODH (PfDHODH)	IC <sub>50</sub>	12
Biochemical Inhibition	Human DHODH (HsDHODH)	IC <sub>50</sub>	>50,000

## Experimental Protocols

### Synthesis of **BRD9185**

The synthesis of **BRD9185** is based on the methods reported by Maetani et al.<sup>[1]</sup> The key steps involve the construction of the substituted azetidine core followed by functional group manipulations. The final step in the synthesis of **BRD9185** (referred to as compound 27 in the original publication) is detailed below.

## Synthesis of (2S,3S,4S)-3-(4-(3,4-bis(trifluoromethyl)phenyl)phenyl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide (**BRD9185**)

- Starting Material: (2S,3S,4S)-3-(4-bromophenyl)-2-cyano-4-(hydroxymethyl)azetidine-1-carboxylic acid tert-butyl ester.
- Step 1: Suzuki Coupling: To a solution of the starting material in a suitable solvent (e.g., 1,4-dioxane/water), add (3,4-bis(trifluoromethyl)phenyl)boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>). Heat the mixture under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. After cooling, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
- Step 2: Boc Deprotection: Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane) and treat with trifluoroacetic acid at room temperature. Monitor the reaction until completion. Remove the solvent and excess acid under reduced pressure to yield the deprotected azetidine intermediate.
- Step 3: Urea Formation: To a solution of the deprotected azetidine in a suitable solvent (e.g., dichloromethane) containing a base (e.g., diisopropylethylamine), add propyl isocyanate. Stir the reaction at room temperature until completion. Purify the crude product by column chromatography to yield **BRD9185**.

Note: For detailed reaction conditions, stoichiometry, and characterization data, please refer to the supporting information of the original publication.<sup>[1]</sup>

## P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibition Assay

The inhibitory activity of **BRD9185** against recombinant PfDHODH can be determined using a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.<sup>[1]</sup>

- Reagents and Buffers:
  - Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

- Recombinant PfDHODH (and human DHODH for selectivity).
- Dihydroorotate (substrate).
- Coenzyme Q<sub>0</sub> (electron acceptor).
- 2,6-dichloroindophenol (DCIP) (colorimetric indicator).
- **BRD9185** stock solution in DMSO.
- Procedure:
  - Add assay buffer to the wells of a 96-well microplate.
  - Add serial dilutions of **BRD9185** (or DMSO for control) to the wells.
  - Add a solution containing PfDHODH, Coenzyme Q<sub>0</sub>, and DCIP to each well.
  - Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
  - Initiate the reaction by adding a solution of dihydroorotate to each well.
  - Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
  - Calculate the initial reaction rates and determine the IC<sub>50</sub> value by fitting the dose-response curve using appropriate software.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]

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